molecular formula C8H8ClFO B1362236 2-Chloro-6-fluoro-3-methylbenzyl alcohol CAS No. 261762-83-8

2-Chloro-6-fluoro-3-methylbenzyl alcohol

Cat. No.: B1362236
CAS No.: 261762-83-8
M. Wt: 174.6 g/mol
InChI Key: PQHOAHOMVOQUAU-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine, fluorine, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methylbenzyl alcohol typically involves the chlorination and fluorination of 3-methylbenzyl alcohol. The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to maintain reaction efficiency and product purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-6-fluoro-3-methylbenzyl alcohol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its effects in biological systems .

Comparison with Similar Compounds

Comparison: 2-Chloro-6-fluoro-3-methylbenzyl alcohol is unique due to the simultaneous presence of chlorine, fluorine, and a methyl group on the benzene ring. This combination of substituents can significantly influence its chemical properties and reactivity compared to similar compounds. For instance, the presence of both chlorine and fluorine can enhance its electrophilic character, making it more reactive in certain substitution reactions .

Properties

IUPAC Name

(2-chloro-6-fluoro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHOAHOMVOQUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378629
Record name 2-Chloro-6-fluoro-3-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-83-8
Record name 2-Chloro-6-fluoro-3-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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